tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structure, which includes an isoindole ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate typically involves the reaction of tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
- tert-Butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Uniqueness
tert-Butyl5-(aminomethyl)octahydro-2H-isoindole-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
QVCXWACNEJXOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)CN |
Origin of Product |
United States |
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